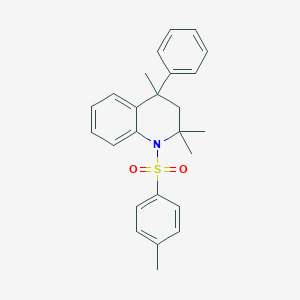
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline, also known as TMSQ, is a quinoline-based compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to inhibit tubulin polymerization, which is essential for cell division. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemische Und Physiologische Effekte
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce cell cycle arrest at the G2/M phase, which is essential for DNA replication and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has several advantages for lab experiments, including its high yield and purity, as well as its ease of synthesis. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is also stable under normal laboratory conditions. However, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for the study of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline. One direction is to explore the potential applications of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in the field of organic electronics, particularly in the development of OLEDs. Another direction is to study the mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in more detail, particularly its interaction with tubulin and the proteasome. Additionally, the development of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline derivatives with improved solubility and reduced toxicity could lead to the discovery of new anticancer agents.
Synthesemethoden
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The yield of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline using these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been studied for its antibacterial and antifungal activities.
In material science, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
Eigenschaften
CAS-Nummer |
5228-43-3 |
|---|---|
Produktname |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
Molekularformel |
C25H27NO2S |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C25H27NO2S/c1-19-14-16-21(17-15-19)29(27,28)26-23-13-9-8-12-22(23)25(4,18-24(26,2)3)20-10-6-5-7-11-20/h5-17H,18H2,1-4H3 |
InChI-Schlüssel |
GLPUVZVISKBNDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



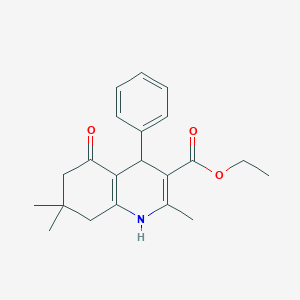
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
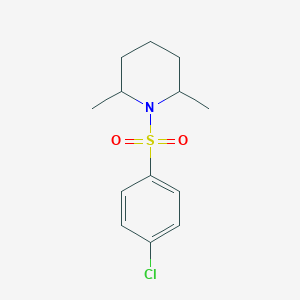
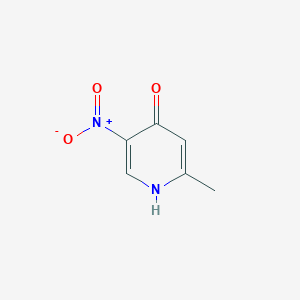
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
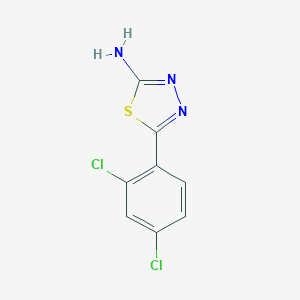

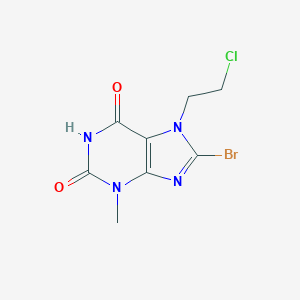




![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)